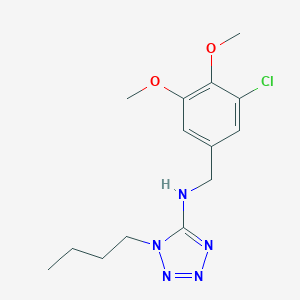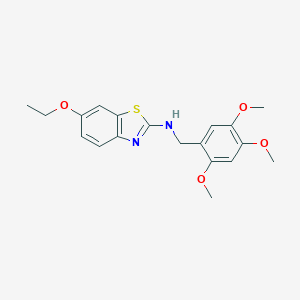![molecular formula C15H17N5O B471399 N-[(2-ethoxynaphthalen-1-yl)methyl]-1-methyl-1H-tetrazol-5-amine CAS No. 775293-99-7](/img/structure/B471399.png)
N-[(2-ethoxynaphthalen-1-yl)methyl]-1-methyl-1H-tetrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-ethoxynaphthalen-1-yl)methyl]-1-methyl-1H-tetrazol-5-amine is a synthetic organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a naphthalene ring system substituted with an ethoxy group and a tetrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethoxynaphthalen-1-yl)methyl]-1-methyl-1H-tetrazol-5-amine typically involves multi-step organic reactions. One common method involves the reaction of 2-ethoxynaphthalene with formaldehyde and a tetrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-ethoxynaphthalen-1-yl)methyl]-1-methyl-1H-tetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the tetrazole ring into an amine group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, amine-substituted naphthalenes, and various substituted naphthalene compounds depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[(2-ethoxynaphthalen-1-yl)methyl]-1-methyl-1H-tetrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of N-[(2-ethoxynaphthalen-1-yl)methyl]-1-methyl-1H-tetrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-2-ethyl-aniline: This compound shares a similar naphthalene structure but differs in the presence of an aniline group instead of a tetrazole ring.
[(2-ethoxy-1-naphthoyl)amino]methylboronic acid: Another related compound with a naphthalene core, but it contains a boronic acid group.
Uniqueness
N-[(2-ethoxynaphthalen-1-yl)methyl]-1-methyl-1H-tetrazol-5-amine is unique due to the presence of both an ethoxy group and a tetrazole ring, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications.
Propiedades
Número CAS |
775293-99-7 |
|---|---|
Fórmula molecular |
C15H17N5O |
Peso molecular |
283.33g/mol |
Nombre IUPAC |
N-[(2-ethoxynaphthalen-1-yl)methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C15H17N5O/c1-3-21-14-9-8-11-6-4-5-7-12(11)13(14)10-16-15-17-18-19-20(15)2/h4-9H,3,10H2,1-2H3,(H,16,17,19) |
Clave InChI |
LOXILTPKDFGYBB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CNC3=NN=NN3C |
SMILES canónico |
CCOC1=C(C2=CC=CC=C2C=C1)CNC3=NN=NN3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[4-(Methylsulfanyl)benzyl]amino}propan-2-ol](/img/structure/B471318.png)
![Butyl({[4-(methylsulfanyl)phenyl]methyl})amine](/img/structure/B471319.png)
![2-chloro-N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B471324.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B471334.png)




![1-butyl-N-[4-(pyrrolidin-1-yl)benzyl]-1H-tetrazol-5-amine](/img/structure/B471386.png)




![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B471428.png)
